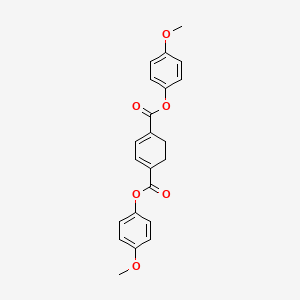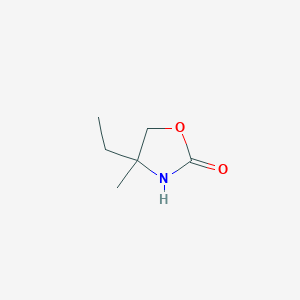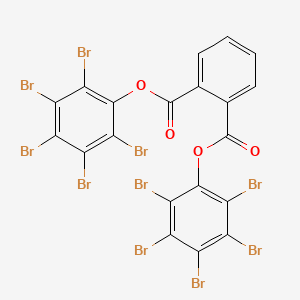
Bis(pentabromophenyl) benzene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(pentabromophenyl) benzene-1,2-dicarboxylate is a chemical compound known for its unique structure and properties. It is composed of two pentabromophenyl groups attached to a benzene-1,2-dicarboxylate core. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentabromophenyl) benzene-1,2-dicarboxylate typically involves the reaction of pentabromophenol with benzene-1,2-dicarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), and under controlled temperature conditions. The mixture is heated to around 60°C and then gradually increased to 86°C, followed by refluxing for a couple of hours .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to remove any impurities and obtain the desired product.
化学反応の分析
Types of Reactions
Bis(pentabromophenyl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: The bromine atoms in the pentabromophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce less brominated compounds
科学的研究の応用
Bis(pentabromophenyl) benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
作用機序
The mechanism of action of bis(pentabromophenyl) benzene-1,2-dicarboxylate involves its interaction with molecular targets and pathways within cells. The brominated phenyl groups can interact with various enzymes and receptors, potentially leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with oxidative stress pathways and enzyme activity .
類似化合物との比較
Similar Compounds
Bis(pentabromophenyl) ether: Another brominated compound with similar applications in flame retardants and industrial chemicals.
Diisobutyl phthalate: A phthalate ester used as a plasticizer with different chemical properties but similar industrial applications.
Uniqueness
Bis(pentabromophenyl) benzene-1,2-dicarboxylate is unique due to its specific structure, which provides distinct reactivity and interaction profiles compared to other brominated compounds. Its dual pentabromophenyl groups offer enhanced stability and reactivity, making it valuable in various research and industrial applications.
特性
CAS番号 |
57212-63-2 |
|---|---|
分子式 |
C20H4Br10O4 |
分子量 |
1107.3 g/mol |
IUPAC名 |
bis(2,3,4,5,6-pentabromophenyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H4Br10O4/c21-7-9(23)13(27)17(14(28)10(7)24)33-19(31)5-3-1-2-4-6(5)20(32)34-18-15(29)11(25)8(22)12(26)16(18)30/h1-4H |
InChIキー |
QAGNXLQPOCMCSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)C(=O)OC3=C(C(=C(C(=C3Br)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


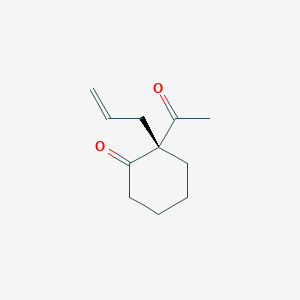
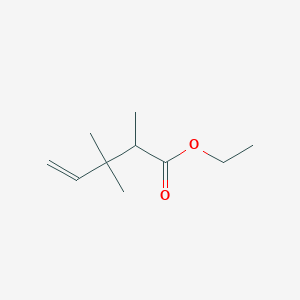
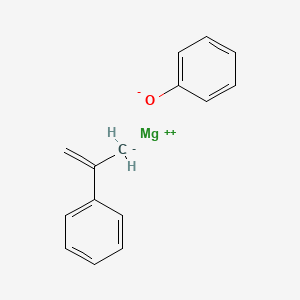

![([1,1'-Biphenyl]-4-yl)(difluoro)thallane](/img/structure/B14617541.png)

![Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14617566.png)

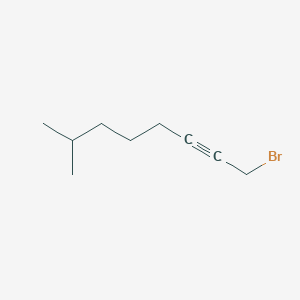
![1-(2-Methylbutyl)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14617582.png)

